

An In-depth Technical Guide to the Chemical Properties of 3-Phenylethynyl-benzaldehyde

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Compound of Interest

Compound Name: **3-Phenylethynyl-benzaldehyde**

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Introduction

3-Phenylethynyl-benzaldehyde is an aromatic organic compound characterized by the presence of a benzaldehyde ring substituted with a phenylethynyl group at the meta-position. This molecule is of significant interest to researchers in organic synthesis and materials science due to its rigid, conjugated structure. It serves as a valuable building block for the synthesis of more complex molecules, including fluorescent dyes, liquid crystals, and potentially biologically active compounds.^[1] The aldehyde functional group provides a reactive site for a variety of chemical transformations, making it a versatile intermediate in the construction of novel organic materials and pharmaceutical scaffolds.

Core Chemical Properties

A summary of the fundamental chemical properties of **3-Phenylethynyl-benzaldehyde** is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₀ O	[2][3]
Molecular Weight	206.24 g/mol	[3]
CAS Number	115021-39-1	[4]
Appearance	Colorless to Yellow to Orange clear liquid or White to Light yellow to Light orange powder to crystal	[5]
Melting Point	47 °C	[2]
Boiling Point	Data not available	
Solubility	While specific data for 3-phenylethynyl-benzaldehyde is not readily available, benzaldehyde is known to be very slightly soluble in water but soluble in organic solvents and oils.[6]	
Hazard	Irritant	[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **3-Phenylethynyl-benzaldehyde**. While specific spectra for the 3-isomer are not widely published, data for the isomeric 4-phenylethynyl-benzaldehyde can provide a valuable reference for expected chemical shifts and absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for **3-Phenylethynyl-benzaldehyde** based on the analysis of its structural isomer, 4-phenylethynyl-benzaldehyde.[7] The aldehyde proton is expected to be the most downfield signal in the ¹H NMR spectrum.

¹ H NMR (CDCl ₃ , 600 MHz) - Predicted	¹³ C NMR (CDCl ₃ , 151 MHz) - Predicted
~10.0 ppm (s, 1H, -CHO)	~192 ppm (C=O)
~7.3-8.0 ppm (m, 9H, Ar-H)	~123-137 ppm (Ar-C)
~88-95 ppm (-C≡C-)	

Infrared (IR) Spectroscopy

The IR spectrum of **3-Phenylethynyl-benzaldehyde** is expected to show characteristic absorption bands corresponding to its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)
C=O (aldehyde)	~1700
C≡C (alkyne)	~2215
C-H (aromatic)	~3000-3100
C-H (aldehyde)	~2700-2900

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule.

- HRMS (ESI): Calculated for C₁₅H₁₁O⁺ [M+H]⁺: 207.0732.

Experimental Protocols

The synthesis of **3-Phenylethynyl-benzaldehyde** is most commonly achieved via a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.^[8]

Synthesis of 3-Phenylethynyl-benzaldehyde via Sonogashira Coupling

This protocol describes the synthesis of **3-Phenylethynyl-benzaldehyde** from 3-iodobenzaldehyde and phenylacetylene.

Materials:

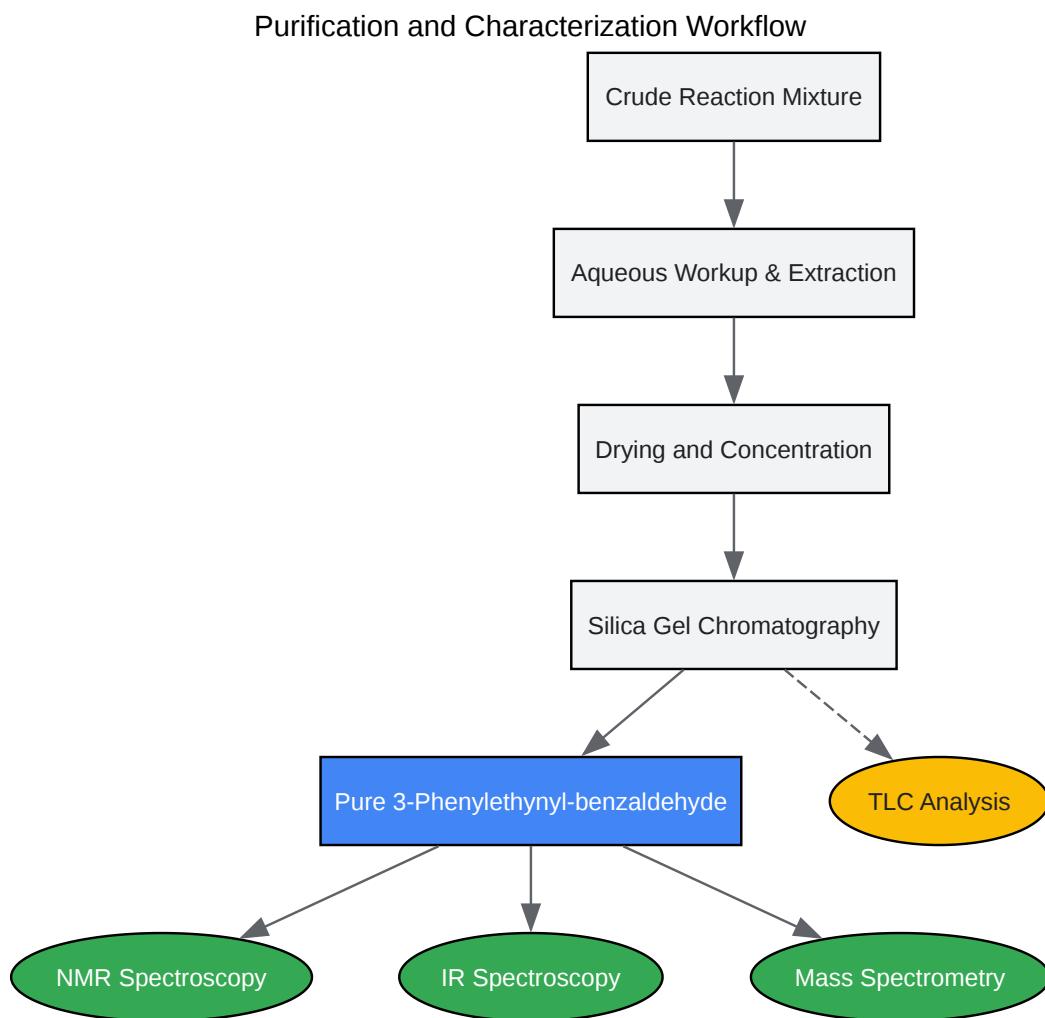
- 3-Iodobenzaldehyde
- Phenylacetylene
- Palladium(II) bis(triphenylphosphine) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride (NH_4Cl)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzaldehyde (1.0 equiv), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.03 equiv), and CuI (0.06 equiv).
- Add anhydrous THF to dissolve the solids.
- To this solution, add triethylamine (2.0 equiv) followed by the dropwise addition of phenylacetylene (1.2 equiv).
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **3-Phenylethynyl-benzaldehyde**.

Purification and Characterization Workflow

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Purification and characterization workflow for **3-Phenylethynyl-benzaldehyde**.

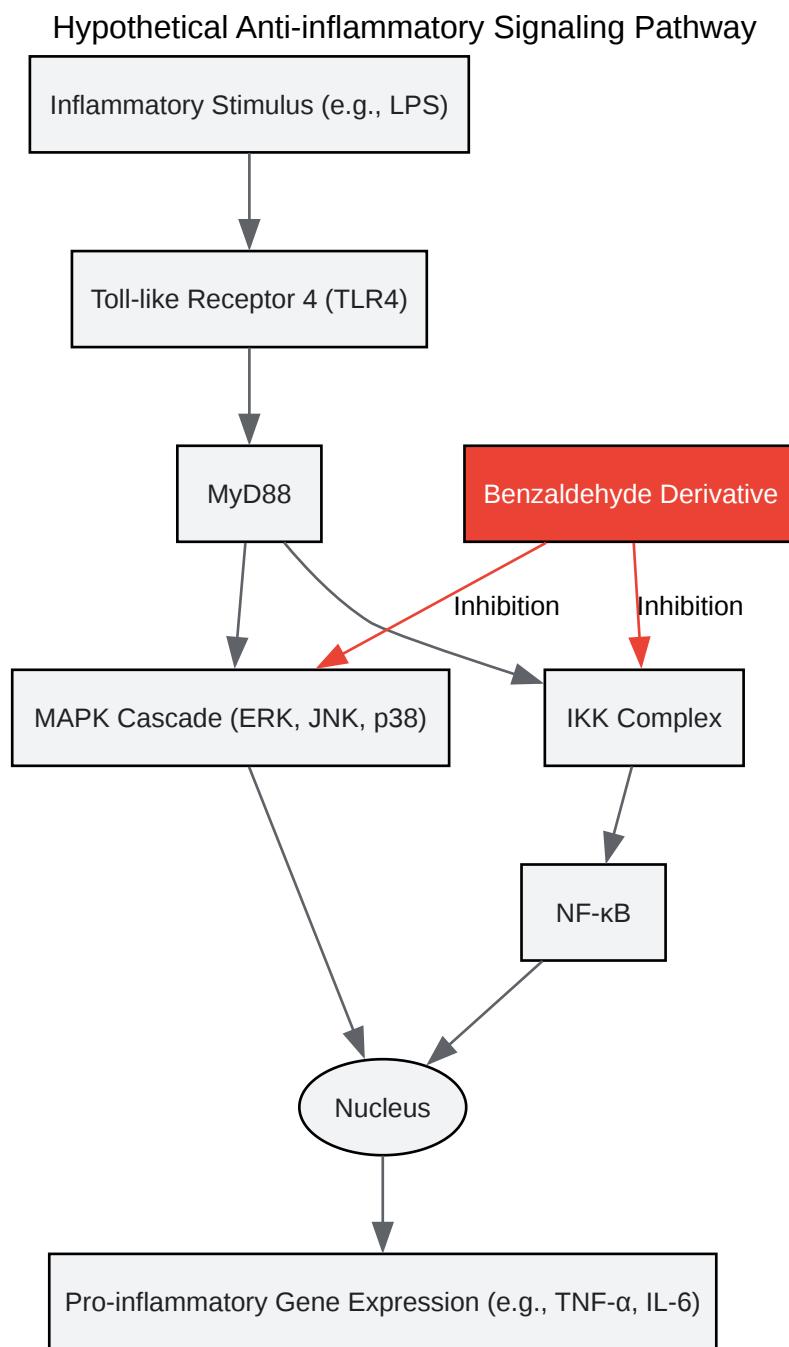
Biological Activity and Signaling Pathways

While benzaldehyde and some of its derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, there is currently a lack of specific studies on the biological effects of **3-Phenylethynyl-**

benzaldehyde.^[9] The rigid, planar structure conferred by the phenylethynyl group may lead to interactions with biological targets, but this remains an area for future investigation.

Hypothetical Mechanism of Action for Benzaldehyde Derivatives

The diagram below illustrates a generalized signaling pathway that could be modulated by biologically active benzaldehyde derivatives, based on their known anti-inflammatory effects. It is important to note that this is a hypothetical pathway and has not been specifically validated for **3-Phenylethynyl-benzaldehyde**.



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A generalized anti-inflammatory signaling pathway potentially modulated by benzaldehyde derivatives.

Conclusion

3-Phenylethynyl-benzaldehyde is a synthetically versatile molecule with potential applications in materials science and medicinal chemistry. This guide has provided a comprehensive overview of its known chemical properties, along with a detailed experimental protocol for its synthesis. While specific biological data is currently limited, the structural motifs present in this compound suggest that it may be a valuable candidate for future biological evaluation. The information presented herein is intended to serve as a foundational resource for researchers working with this and related compounds.

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